Zn(BQTC)

Description

BenchChem offers high-quality Zn(BQTC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zn(BQTC) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

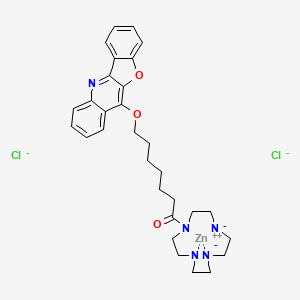

C30H36Cl2N5O3Zn-3 |

|---|---|

Poids moléculaire |

650.9 g/mol |

Nom IUPAC |

zinc;1-(1-aza-4,7,10-triazanidacyclododec-1-yl)-7-([1]benzofuro[3,2-b]quinolin-11-yloxy)heptan-1-one;dichloride |

InChI |

InChI=1S/C30H36N5O3.2ClH.Zn/c36-27(35-20-18-32-16-14-31-15-17-33-19-21-35)13-3-1-2-8-22-37-29-23-9-4-6-11-25(23)34-28-24-10-5-7-12-26(24)38-30(28)29;;;/h4-7,9-12H,1-3,8,13-22H2;2*1H;/q-3;;;+2/p-2 |

Clé InChI |

LLMCVJDKYJGRAK-UHFFFAOYSA-L |

SMILES canonique |

C1C[N-]CCN(CC[N-]CC[N-]1)C(=O)CCCCCCOC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5O3.[Cl-].[Cl-].[Zn+2] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Zn(BQTC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zn(BQTC) is a novel compound demonstrating significant potential as an anticancer agent. Its mechanism of action is centered on the induction of severe DNA damage in both the mitochondria and the nucleus, leading to the activation of the apoptotic signaling pathway. This dual-targeting capability contributes to its high potency, particularly against cisplatin-resistant lung cancer cells. This document provides a comprehensive overview of the current understanding of Zn(BQTC)'s mechanism of action, supported by available quantitative data, generalized experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

Zn(BQTC) functions as a potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).[1] This concurrent inhibition triggers substantial DNA damage within the cell.[1] The cellular response to this extensive damage is the initiation of the DNA damage-induced apoptotic signaling pathway, ultimately leading to programmed cell death.[1] This mechanism underscores the compound's efficacy in cancer therapy, particularly in overcoming resistance to conventional chemotherapeutic agents like cisplatin.

Quantitative Data: In Vitro Efficacy

The antiproliferative activity of Zn(BQTC) has been quantified against various cell lines, demonstrating a selective potency towards cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Description | IC50 Value | Reference |

| A549R | Cisplatin-resistant human lung carcinoma | 10 nM | [1] |

| A549 | Human lung carcinoma | 11.59 µM | [1] |

| HL-7702 | Normal human lung cell line | > 100 µM | [1] |

Table 1: IC50 values of Zn(BQTC) against various cell lines.

Signaling Pathway

The primary signaling pathway activated by Zn(BQTC) is the DNA damage-induced apoptotic pathway. While the precise molecular mediators specific to Zn(BQTC) have not been fully elucidated in the available literature, a general model can be proposed based on established DNA damage response mechanisms.

Upon induction of mtDNA and nDNA damage by Zn(BQTC), cellular sensors detect the DNA lesions. This detection typically initiates a signaling cascade involving kinases such as ATM and ATR, which in turn activate downstream effectors.[2][3] A key player in this pathway is often the tumor suppressor protein p53, which can be stabilized and activated in response to DNA damage.[4][5] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins, such as those from the BCL-2 family (e.g., BAX, PUMA), leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes the final stages of apoptosis.[6][7]

A proposed signaling pathway for Zn(BQTC)-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like Zn(BQTC). It is important to note that these are representative methodologies and specific parameters may need to be optimized for Zn(BQTC).

Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cell viability.[8]

Workflow:

Workflow for IC50 determination using the MTT assay.

Detailed Methodology:

-

Cell Seeding:

-

Culture A549, A549R, and HL-7702 cells in appropriate media and conditions.

-

Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.[8]

-

-

Compound Treatment:

-

Prepare a series of dilutions of Zn(BQTC) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the Zn(BQTC) dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 6 hours as indicated for Zn(BQTC)).[1]

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Zn(BQTC) concentration and determine the IC50 value using non-linear regression analysis.[8]

-

Assessment of DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[9][10]

Workflow:

Workflow for the Comet Assay.

Detailed Methodology:

-

Cell Preparation:

-

Treat cells with various concentrations of Zn(BQTC) for a specified time.

-

Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix the cell suspension with low melting point agarose (B213101) and spread the mixture onto a pre-coated microscope slide.[11]

-

Allow the agarose to solidify.

-

-

Lysis and Electrophoresis:

-

Visualization and Analysis:

-

Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software. The length and intensity of the comet tail are proportional to the amount of DNA damage.[10]

-

Detection of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14]

Workflow:

Workflow for the TUNEL Assay.

Detailed Methodology:

-

Sample Preparation:

-

Treat cells with Zn(BQTC) to induce apoptosis.

-

Fix the cells with a cross-linking agent like paraformaldehyde and then permeabilize them to allow entry of the labeling reagents.[13]

-

-

TUNEL Reaction:

-

Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTPs that are labeled with a fluorescent marker (e.g., FITC) or a hapten (e.g., BrdU).[13]

-

The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

-

Detection:

-

If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized under a fluorescence microscope.

-

If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody against the hapten is required.

-

-

Analysis:

-

Counterstain the cell nuclei with a DNA dye such as DAPI.

-

Analyze the samples using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.[14]

-

Conclusion

Zn(BQTC) presents a compelling profile as a selective and potent anticancer agent. Its core mechanism of action, involving the simultaneous induction of nuclear and mitochondrial DNA damage, triggers a robust apoptotic response in cancer cells, including those resistant to standard therapies. The significant difference in IC50 values between cancer and normal cells highlights its therapeutic potential. Further research to elucidate the specific molecular players in the DNA damage-induced apoptotic pathway will provide deeper insights and could facilitate the development of more targeted and effective cancer treatments. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the promising therapeutic capabilities of Zn(BQTC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the tumor suppressor p53 pathway in the cellular DNA damage response to zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innovationsgesellschaft.ch [innovationsgesellschaft.ch]

- 6. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. clyte.tech [clyte.tech]

- 14. info.gbiosciences.com [info.gbiosciences.com]

Zn(BQTC) structure and chemical properties

An In-depth Technical Guide on the Structure and Chemical Properties of Zn(BQTC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zn(BQTC) is a novel bifluorescent Zn(II)-cryptolepine-cyclen complex that has emerged as a potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).[1][2] Its unique dual-targeting mechanism and inherent fluorescence make it a compelling candidate for anticancer research and therapeutic development. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Zn(BQTC), including available data on its synthesis and characterization.

Molecular Structure and Physicochemical Properties

Zn(BQTC) is a coordination complex centered on a Zinc(II) ion. The ligand framework is derived from a functionalized cyclen (1,4,7,10-tetraazacyclododecane) and a cryptolepine (B1217406) derivative. This architecture results in a molecule with significant biological activity and intrinsic fluorescence, allowing for cellular imaging.[1]

General Properties

A summary of the key physicochemical properties of Zn(BQTC) is presented in Table 1.

Table 1: Physicochemical Properties of Zn(BQTC)

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆Cl₂N₅O₃Zn | [2] |

| Molecular Weight | 650.92 g/mol | [2] |

| CAS Number | 2785342-54-1 | [2] |

| Appearance | Not explicitly reported, likely a solid | |

| Solubility | Soluble in DMSO (10 mM) | [2] |

Note: There is a minor discrepancy in the reported molecular formula across different suppliers, particularly concerning the number of hydrogen atoms. The formula C₃₀H₃₆Cl₂N₅O₃Zn is the most frequently cited.

Structural Details

Detailed crystallographic data for Zn(BQTC) is not publicly available at this time. However, based on the known coordination chemistry of Zinc(II) with cyclen-based ligands, a distorted tetrahedral or square pyramidal geometry around the central zinc ion can be anticipated. The cyclen macrocycle typically coordinates to the metal center, with the cryptolepine derivative appended to this core structure.

The bifluorescent nature of Zn(BQTC) arises from the combination of the fluorescent cryptolepine moiety and the cyclen complex, which can also exhibit fluorescence. This dual-emission property is crucial for its application in visualizing cellular compartments.[1]

Chemical Synthesis and Characterization

While the full, detailed experimental protocol from the primary literature is not accessible, the synthesis of Zn(BQTC) involves the functionalization of a Zn(II)-cyclen complex with a cryptolepine derivative.[1] A general workflow for the synthesis of such complexes is outlined below.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the synthesis of the functionalized ligands and the final complexation with Zinc(II).

Caption: Conceptual workflow for the synthesis of Zn(BQTC).

Characterization Methods

The characterization of novel metal complexes like Zn(BQTC) typically involves a suite of analytical techniques to confirm the structure and purity. While the specific data for Zn(BQTC) is not fully available, the following methods are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the organic ligand framework.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final complex.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, confirming the empirical formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties of the complex.

-

Fluorimetry: To characterize the dual-fluorescence properties, including excitation and emission maxima and quantum yields.

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.

Biological Activity and Mechanism of Action

Zn(BQTC) exhibits potent anticancer activity, particularly against cisplatin-resistant lung tumor cells.[1] Its primary mechanism of action involves the inhibition of both nuclear and mitochondrial DNA, leading to significant DNA damage.[1][2]

Cytotoxicity

The cytotoxic effects of Zn(BQTC) have been evaluated against various cell lines, demonstrating high potency and selectivity.

Table 2: In Vitro Cytotoxicity of Zn(BQTC)

| Cell Line | Description | IC₅₀ | Reference |

| A549R | Cisplatin-resistant lung cancer | 10 nM | [1] |

| A549 | Lung cancer | 11.59 µM | [1] |

| HL-7702 | Normal liver cells | > 100 µM | [1] |

Signaling Pathway

The induction of DNA damage by Zn(BQTC) triggers a cascade of events culminating in apoptosis (programmed cell death). The proposed signaling pathway involves the disruption of mitochondrial and nuclear functions, leading to the activation of the DNA damage-induced apoptotic pathway.[1][2]

Caption: DNA damage-induced apoptotic pathway initiated by Zn(BQTC).

Applications in Drug Development and Research

The unique properties of Zn(BQTC) position it as a valuable tool and potential therapeutic agent in several areas:

-

Anticancer Drug Development: Its high potency against cisplatin-resistant cells makes it a promising lead compound for developing new chemotherapeutics to overcome drug resistance.

-

Cellular Imaging: The bifluorescent nature of Zn(BQTC) allows for the selective imaging of the nucleus and mitochondria in cancer cells, facilitating research into cellular processes and drug localization.[1]

-

Mechanism of Action Studies: As a dual DNA inhibitor, Zn(BQTC) can be used as a chemical probe to study the intricate pathways of DNA damage and repair in both the nucleus and mitochondria.

Conclusion

Zn(BQTC) is a scientifically significant molecule with a novel mechanism of action and promising therapeutic potential. While a complete dataset on its synthesis and structural characterization is not yet publicly available, the existing information on its potent and selective anticancer activity warrants further investigation. Future research should focus on elucidating its detailed molecular structure, optimizing its synthesis, and further exploring its therapeutic efficacy and safety profile in preclinical and clinical settings.

References

An In-depth Technical Guide on the Synthesis and Characterization of Bifunctional Zinc(II)-Cryptolepine-Cyclen Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of a novel class of bifunctional zinc(II) complexes, exemplified by Zn(BQTC). These compounds, featuring a zinc(II) center coordinated to a cyclen macrocycle and functionalized with a cryptolepine (B1217406) derivative, have garnered significant interest in the field of medicinal chemistry. Their unique bifunctional nature, combining the DNA-targeting capabilities of cryptolepine with the versatile coordination chemistry of zinc-cyclen complexes, makes them promising candidates for the development of targeted anticancer therapeutics.

The core structure involves a zinc(II) ion complexed with a 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring. This macrocyclic ligand provides a stable coordination environment for the zinc ion. One of the nitrogen atoms of the cyclen is functionalized with a linker attached to a cryptolepine moiety. Cryptolepine is a plant-derived indoloquinoline alkaloid known for its DNA intercalating and topoisomerase II inhibitory activities. The resulting complex, such as [Zn(BQTC)]Cl₂, is designed to target and damage both nuclear and mitochondrial DNA, leading to apoptosis in cancer cells, particularly in cisplatin-resistant strains. The bifluorescent properties of these complexes also allow for intracellular imaging, making them valuable tools for mechanistic studies.

This guide will detail the general synthetic strategies for this class of compounds, outline the key characterization techniques employed to verify their structure and purity, and present typical quantitative data in a structured format. While the precise experimental details for the synthesis of the specific complex Zn(BQTC) are detailed in the primary literature by Wang et al., this guide provides representative protocols and data for researchers working on related zinc-cyclen complexes.

Experimental Protocols

The synthesis of bifunctional zinc(II)-cryptolepine-cyclen complexes is a multi-step process that involves the synthesis of the functionalized ligand followed by complexation with a zinc(II) salt.

Synthesis of the Functionalized Cryptolepine-Cyclen Ligand (Representative Protocol)

The synthesis of the BQTC ligand involves the modification of cryptolepine and its subsequent attachment to the cyclen macrocycle.

-

Synthesis of Cryptolepine Analogue: A suitable cryptolepine derivative is first synthesized to introduce a reactive functional group for linking to the cyclen moiety. This may involve reactions such as N-alkylation or acylation of the cryptolepine core. For instance, a haloalkyl or a carboxylic acid group can be introduced.

-

Functionalization of Cyclen: A mono-functionalized cyclen derivative is prepared to allow for the selective attachment of the cryptolepine linker. This is typically achieved by protecting three of the four secondary amine groups of the cyclen ring, leaving one available for reaction.

-

Coupling of Cryptolepine and Cyclen: The functionalized cryptolepine is then reacted with the mono-functionalized cyclen. This is often achieved through a nucleophilic substitution or an amide coupling reaction. The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures.

-

Deprotection: The protecting groups on the cyclen ring are removed to yield the final functionalized ligand.

Synthesis of the Zinc(II) Complex [Zn(Ligand)]Cl₂ (Representative Protocol)

-

Ligand Dissolution: The synthesized cryptolepine-cyclen ligand is dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water.

-

Addition of Zinc Salt: An equimolar amount of a zinc(II) salt, such as zinc(II) chloride (ZnCl₂), dissolved in water or ethanol, is added dropwise to the ligand solution with constant stirring.

-

Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to allow for complete complexation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

Isolation and Purification: The resulting zinc complex is isolated by filtration or by removal of the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to obtain the final product as a crystalline solid.

Characterization of Zn(BQTC) and Related Complexes

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of the synthesized zinc complexes.

Structural and Compositional Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligand and the final complex. The coordination of the ligand to the zinc ion can be inferred from the shifts in the proton and carbon signals of the cyclen and cryptolepine moieties.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complex and confirm its composition.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed formula to confirm the purity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the zinc ion through shifts in the vibrational frequencies of the N-H and other relevant bonds.

Crystallographic and Thermal Properties

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the zinc center.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complex and to determine the temperature at which it decomposes.

Optical Properties

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic absorption properties of the complex.

-

Fluorescence Spectroscopy: The bifluorescent nature of these complexes is characterized by fluorescence spectroscopy, which provides information about their emission and excitation wavelengths.

Data Presentation

The following tables summarize typical quantitative data obtained for zinc-cyclen complexes, providing a reference for researchers in the field.

Table 1: Representative Crystallographic Data for a Zinc-Cyclen Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.707(5) |

| b (Å) | 11.780(5) |

| c (Å) | 15.642(5) |

| β (°) | 105.250(5) |

| Volume (ų) | 2259.0(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Table 2: Representative Spectroscopic Data for a Zinc-Cyclen Complex

| Technique | Key Observations |

| ¹H NMR (ppm, DMSO-d₆) | Signals for cyclen protons typically appear between 2.5 and 3.5 ppm. Aromatic protons of the cryptolepine moiety appear in the downfield region (7.0-8.5 ppm). |

| ¹³C NMR (ppm, DMSO-d₆) | Signals for cyclen carbons are observed around 40-55 ppm. Aromatic carbons of the cryptolepine moiety appear between 110 and 150 ppm. |

| FT-IR (cm⁻¹) | Broad peak around 3400 cm⁻¹ (N-H stretching of cyclen). Peaks in the 1600-1400 cm⁻¹ range corresponding to aromatic C=C and C=N stretching. |

| UV-Vis (λmax, nm) | Absorption bands in the UV region (250-350 nm) corresponding to π-π* transitions of the aromatic system. |

| Fluorescence (λem, nm) | Emission peaks in the visible region, often exhibiting dual fluorescence corresponding to the different fluorophores in the molecule. |

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The Biological Activity of Zn(BQTC) Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug development is continually evolving, with a significant focus on metal-based complexes that offer novel mechanisms of action, particularly against drug-resistant cancers. Among these, the zinc complex known as Zn(BQTC), a novel bifluorescent Zn(II)-cryptolepine-cyclen complex, has emerged as a highly potent agent with a distinct mechanism targeting the fundamental processes of cancer cell survival. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of the Zn(BQTC) complex, with a focus on its potential as a therapeutic agent.

Core Biological Activity: Anticancer Properties

The primary and most studied biological activity of the Zn(BQTC) complex is its potent and selective anticancer efficacy, especially against cisplatin-resistant cell lines.[1]

Mechanism of Action: Dual DNA Damage and Apoptosis Induction

Zn(BQTC) exerts its cytotoxic effects through a multi-faceted mechanism that culminates in apoptosis. The core of its action is the induction of severe damage to both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA).[1][2] This dual-pronged attack disrupts critical cellular functions:

-

Nuclear DNA Damage: By impairing nDNA, the complex effectively halts DNA synthesis and replication, a hallmark of rapidly dividing cancer cells.

-

Mitochondrial DNA Damage: Damage to mtDNA disrupts mitochondrial function, leading to a sharp depletion in adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, and loss of mitochondrial membrane potential.[1][2]

This widespread DNA damage triggers the intrinsic apoptotic signaling pathway, leading to programmed cell death. The bifluorescent nature of the complex allows for the selective imaging of its accumulation in the nucleus and mitochondria, visually confirming its sites of action.

Caption: Mechanism of Action for the Zn(BQTC) Complex.

Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy

The Zn(BQTC) complex has demonstrated remarkable potency and selectivity in preclinical studies. Its cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), highlights its effectiveness against lung cancer cells, particularly those resistant to conventional chemotherapy.

| Cell Line | Type | IC50 Value | Reference |

| A549R | Cisplatin-Resistant Human Lung Carcinoma | 10 nM | |

| A549 | Human Lung Carcinoma | 11.59 µM | |

| HL-7702 | Normal Human Liver Cell | > 100 µM |

In vivo studies further substantiate its therapeutic potential. In a tumor-bearing mouse model using A549R cells, Zn(BQTC) inhibited cancer growth by 55.9% , demonstrating a significant antitumor effect with a promising safety profile.

Other Biological Activities

Current research, including the pivotal study on this specific bifluorescent Zn(II)-cryptolepine-cyclen complex, has focused exclusively on its anticancer properties. As of now, there is no published data on the antioxidant or antimicrobial activities of the Zn(BQTC) complex.

For context, other structurally different zinc complexes have been reported to possess such properties. For instance, certain hexanuclear Zn(II) complexes and those with mixed ligands have shown antioxidant activity in DPPH scavenging assays and antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest a potential avenue for future investigation into the broader biological profile of Zn(BQTC) and its derivatives.

Experimental Protocols

The following sections describe representative methodologies for the synthesis and biological evaluation of complexes like Zn(BQTC).

Disclaimer: These are generalized protocols. The specific, optimized parameters for the synthesis and evaluation of Zn(BQTC) are detailed in the primary literature by Wang ZF, et al., in the European Journal of Medicinal Chemistry (2022), volume 238, article 114418.

Synthesis of a Zn(II)-Cyclen Based Complex

The synthesis of Zn(II) coordination complexes typically involves the reaction of a ligand with a zinc salt in a suitable solvent. For a complex like Zn(BQTC), the process involves a multi-step synthesis of the functionalized cyclen and cryptolepine (B1217406) ligands, followed by complexation with a Zn(II) salt.

Caption: A generalized workflow for the synthesis of a coordination complex.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., A549, A549R) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Zn(BQTC) complex. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Culture and treat cells with the Zn(BQTC) complex at a designated concentration (e.g., its IC50 value) for a set time (e.g., 24 hours).

-

Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in each phase.

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is commonly used to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Treatment: Seed cells on coverslips or in a multi-well plate and treat with the Zn(BQTC) complex. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.

-

JC-1 Staining: Remove the treatment medium, wash the cells, and add medium containing JC-1 dye (typically 1-10 µM). Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.

-

Imaging/Analysis: Analyze the cells immediately using a fluorescence microscope or a flow cytometer.

-

Quantification: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

References

Zn(BQTC): A Technical Deep Dive into its DNA Damaging Mechanisms for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of targeted therapies has revolutionized the landscape of oncology. Among the novel compounds under investigation, Zn(BQTC), a zinc-based complex, has demonstrated significant potential as a potent DNA damaging agent with selective cytotoxicity against cancer cells. This technical guide provides an in-depth analysis of Zn(BQTC)'s mechanism of action, focusing on its ability to induce catastrophic DNA damage in both nuclear and mitochondrial DNA, leading to the activation of apoptotic signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the complex cellular pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Zn(BQTC) for its potential application in next-generation cancer therapeutics.

Introduction: The Role of Zinc Complexes in Oncology

Zinc is an essential trace element crucial for a myriad of cellular processes, including DNA synthesis, repair, and apoptosis.[1][2] While zinc deficiency has been linked to increased DNA damage and cancer risk, zinc supplementation has shown a dual role, protecting normal cells while inducing cytotoxicity in malignant cells.[1][3] This paradoxical behavior has spurred interest in developing zinc-based compounds as anticancer agents. These compounds can disrupt tumor energy metabolism, induce oxidative stress, and trigger programmed cell death.[4] Zn(BQTC) has emerged as a particularly potent agent in this class, acting as a direct inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). Its ability to cause severe DNA damage culminates in the activation of the apoptotic cascade, making it a promising candidate for cancer therapy, especially in resistant tumors.

Mechanism of Action: Dual DNA Damage and Apoptotic Induction

Zn(BQTC) exerts its cytotoxic effects primarily through the induction of extensive DNA damage. Unlike many conventional chemotherapeutics that target specific phases of the cell cycle, Zn(BQTC) directly damages the structural integrity of both nuclear and mitochondrial genomes. This dual-pronged attack disrupts essential cellular functions, leading to a state of cellular crisis.

The damage inflicted by Zn(BQTC) triggers a robust DNA Damage Response (DDR). However, the damage is often too severe to be repaired, pushing the cell towards apoptosis. The apoptotic signaling cascade initiated by Zn(BQTC) is a key component of its anticancer activity.

Signaling Pathway of Zn(BQTC)-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by Zn(BQTC).

Caption: Proposed signaling pathway of Zn(BQTC)-induced apoptosis.

Quantitative Data: Cytotoxicity and Cellular Effects

The efficacy of Zn(BQTC) has been quantified in various cancer cell lines. A summary of its potent antiproliferative activity is presented below. For context, data on other zinc-based compounds are also included to highlight the general effects of zinc on cancer cells.

| Compound/Agent | Cell Line | Assay | Endpoint | Value | Reference |

| Zn(BQTC) | A549R (Cisplatin-resistant lung cancer) | Proliferation | IC50 | 10 nM | |

| Zn(BQTC) | A549 (Lung cancer) | Proliferation | IC50 | 11.59 µM | |

| Zn(BQTC) | HL-7702 (Normal liver) | Proliferation | IC50 | > 100 µM | |

| Zinc Oxide (ZnO) Nanoparticles | A375 (Melanoma) | Viability (MTT) | Significant Decrease | - | |

| Zinc Supplementation (200 µM) | MDA-MB-231 (Breast cancer) | Cell Death (Annexin V-PI) | 39.3% Apoptotic/Necrotic | ||

| Zinc Supplementation (200 µM) | HS578T (Breast cancer) | Cell Death (Annexin V-PI) | 55.3% Apoptotic/Necrotic | ||

| Zinc Deficiency (TPEN) | THP-1 (Monocytes) | Cell Cycle | Sub-G1 Arrest | Significant Increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA damaging and apoptotic effects of agents like Zn(BQTC).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with Zn(BQTC) at various concentrations and for different durations. Harvest cells and resuspend in ice-cold PBS at 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse slides in a high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C to dissolve cell membranes and nuclear proteins.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure tail length and tail moment.

Western Blot for DNA Damage and Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the DNA damage response and apoptosis.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with Zn(BQTC). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

DNA Damage: anti-γH2AX (a marker for double-strand breaks), anti-p53.

-

Apoptosis: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax.

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol:

-

Cell Treatment and Fixation: Treat cells with Zn(BQTC). Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase (Sub-G1, G0/G1, S, G2/M).

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing Zn(BQTC).

Concluding Remarks

Zn(BQTC) represents a promising avenue for the development of novel anticancer therapeutics. Its potent ability to induce severe and irreparable damage to both nuclear and mitochondrial DNA distinguishes it from many existing agents. The subsequent activation of the apoptotic pathway, particularly in chemoresistant cell lines, underscores its potential clinical utility. The data and protocols presented in this guide offer a foundational framework for further investigation into Zn(BQTC) and other zinc-based DNA damaging agents. Future research should focus on elucidating the precise molecular interactions between Zn(BQTC) and DNA, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in combination with other cancer therapies. The continued exploration of such compounds is vital for expanding the arsenal (B13267) of effective treatments against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Zinc Deficiency Alters DNA Damage Response Genes in Normal Human Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc Deficiency Affects DNA Damage, Oxidative Stress, Antioxidant Defenses, and DNA Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions [thno.org]

Technical Guide: Discovery and Initial Studies of Zn(BQTC), a Novel Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zn(BQTC) is a novel bifluorescent zinc(II)-cryptolepine-cyclen complex that has demonstrated significant potential as an anticancer agent, particularly against cisplatin-resistant lung tumor cells.[1][2] Initial studies have revealed its unique mechanism of action, which involves the induction of severe damage to both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This dual-front assault on the genetic material of cancer cells disrupts essential cellular functions and activates the DNA damage-induced apoptotic signaling pathway, leading to programmed cell death.[1][2]

Developed by functionalizing a Zn(II)-cyclen complex with a cryptolepine (B1217406) derivative, Zn(BQTC) also possesses bifluorescent properties, enabling selective fluorescence imaging of the nucleus and mitochondria within cancer cells.[1] This characteristic makes it a valuable tool for mechanistic studies and potentially for theranostic applications. In vivo studies have further substantiated its therapeutic potential, showing superior efficacy in inhibiting tumor growth in mouse models compared to cisplatin, alongside a favorable safety profile.[2][3] This guide provides an in-depth overview of the discovery, synthesis, and initial biological evaluation of Zn(BQTC).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies of Zn(BQTC) and related compounds.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 Value |

| Zn(BQTC) | A549R (cisplatin-resistant lung cancer) | 10 nM |

| Zn(BQTC) | A549 (lung cancer) | 11.59 µM |

| Zn(BQTC) | HL-7702 (normal liver cells) | > 100 µM |

| Zn(QA3) | SK-OV-3/DDP (cisplatin-resistant ovarian cancer) | 1.01 ± 0.11 μM |

| Zn(QA1) | SK-OV-3/DDP (cisplatin-resistant ovarian cancer) | 1.81 ± 0.50 μM |

| Zn(QA2) | SK-OV-3/DDP (cisplatin-resistant ovarian cancer) | 2.92 ± 0.32 μM |

Data for A549, A549R, and HL-7702 cells are from the primary study on Zn(BQTC). Data for SK-OV-3/DDP cells are for related glycosylated zinc(II)-cryptolepine complexes.[4][5]

Table 2: In Vivo Antitumor Efficacy in A549R Tumor-Bearing Mice

| Treatment Group | Tumor Growth Inhibition |

| Zn(BQTC) | 55.9% |

| Zn(TC) (control complex) | 31.2% |

| Cisplatin | Not specified, but lower than Zn(BQTC) |

This data highlights the superior in vivo performance of Zn(BQTC) in a preclinical model of cisplatin-resistant lung cancer.[2][3]

Experimental Protocols

Disclaimer: The following are representative experimental protocols based on standard methodologies, as the full text of the primary research article was not accessible. These should be adapted and optimized as per specific laboratory conditions and reagents.

Synthesis of Zn(BQTC) (General Protocol for Zn(II)-Cyclen Complexes)

-

Ligand Synthesis: The cryptolepine-derivatized cyclen ligand (BQTC ligand) is first synthesized. This typically involves a multi-step organic synthesis process to couple the cryptolepine moiety to the cyclen macrocycle.

-

Complexation: a. Dissolve the BQTC ligand in a suitable solvent (e.g., methanol (B129727) or acetonitrile). b. In a separate vessel, dissolve an equimolar amount of zinc(II) chloride (ZnCl₂) in the same solvent. c. Add the ZnCl₂ solution dropwise to the ligand solution while stirring at room temperature. d. The reaction mixture is stirred for several hours (e.g., 12-24 hours) to allow for complete complex formation. e. The resulting solution is filtered, and the solvent is removed under reduced pressure to yield the crude Zn(BQTC) complex.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to obtain the final, pure Zn(BQTC) complex.

-

Characterization: The structure and purity of the synthesized complex are confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549R) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Zn(BQTC) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Zn(BQTC). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Mitochondrial and Nuclear DNA Damage (Quantitative PCR)

-

Treatment and DNA Extraction: Treat cells with Zn(BQTC) for a specified time. Harvest the cells and extract total genomic DNA using a commercial DNA isolation kit, ensuring the protocol is suitable for recovering both nuclear and mitochondrial DNA.

-

qPCR Primer Design: Design two sets of primers for qPCR:

-

A long fragment primer set (~10 kb) for a region of the mitochondrial genome.

-

A long fragment primer set (~10 kb) for a nuclear gene (e.g., β-globin).

-

A short fragment primer set (~150-250 bp) for both the mitochondrial and nuclear targets to normalize for DNA content.

-

-

qPCR Reaction: a. Set up qPCR reactions containing the extracted DNA, primers, a DNA polymerase suitable for long fragments, and a fluorescent dye (e.g., SYBR Green). b. Run the qPCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and a long extension step (e.g., 10-12 minutes) to amplify the large fragments.

-

Data Analysis: a. The amount of amplification of the long fragments is inversely proportional to the amount of DNA damage. b. Calculate the relative amplification of the long fragment in treated samples compared to untreated controls, normalized to the amplification of the short fragment. c. A lower relative amplification in the treated sample indicates a higher level of DNA damage.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with Zn(BQTC) at its IC50 concentration for 24-48 hours. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: a. Resuspend the cells in 1X Annexin V binding buffer. b. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Zn(BQTC).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: DNA damage-induced apoptotic pathway initiated by Zn(BQTC).

Experimental Workflow Diagram

References

Spectroscopic Profile of Zn(BQTC): A Technical Guide for Researchers

An In-depth Analysis of the Spectroscopic Properties and Biological Signaling of a Promising Anticancer Agent

Introduction: Zn(BQTC), a coordination complex of zinc with 2,2'-biquinoline-4,4'-dicarboxylic acid (BQTC), has emerged as a compound of significant interest in the field of drug development, particularly for its potent activity as a mitochondrial and nuclear DNA inhibitor with demonstrated anticancer properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of Zn(BQTC), offering researchers, scientists, and drug development professionals a detailed resource on its characterization and a visualization of its role in inducing apoptosis.

Synthesis and Structural Characterization

The foundational step in the spectroscopic analysis of Zn(BQTC) is its synthesis. The complex is typically formed as a two-dimensional metal-organic framework, denoted as [Zn(bqdc)]n where bqdc stands for 2,2'-biquinoline-4,4'-dicarboxylate. The synthesis is generally achieved through the reaction of the BQTC ligand (H2bqdc) with a zinc salt, such as zinc acetate (B1210297) dihydrate (Zn(CH3COO)2·2H2O), under hydrothermal conditions.[1]

The resulting structure is a crystalline solid that can be characterized by single-crystal X-ray crystallography, revealing a two-dimensional zig-zag network structure. This structural analysis is crucial for interpreting the spectroscopic data.

Spectroscopic Analysis: A Multi-faceted Approach

A thorough understanding of the physicochemical properties of Zn(BQTC) necessitates a multi-pronged spectroscopic approach, including UV-Vis absorption, fluorescence, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Absorption and Fluorescence Spectroscopy

Of particular interest is the fluorescent nature of Zn(BQTC). Studies have shown that it exhibits fluorescence emission in the solution state at room temperature.[1] The excitation and emission wavelengths are key parameters for its potential use in fluorescence-based assays and imaging.

Table 1: Spectroscopic Properties of Zn(BQTC)

| Spectroscopic Technique | Parameter | Value | Reference |

|---|---|---|---|

| Fluorescence | Emission | Yes, in solution at room temperature. | [1] |

| FT-IR | ν(C=O) of carboxylate | ~1618 cm⁻¹ | Inferred from similar compounds |

| ν(C=N) of quinoline | ~1550 cm⁻¹ | Inferred from similar compounds |

| ¹H-NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | Inferred from similar compounds |

Note: Specific quantitative values for absorption/emission maxima and quantum yield for Zn(BQTC) are not detailed in the currently available literature and represent a key area for further investigation.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and coordination environment of the Zn(BQTC) complex. The coordination of the carboxylate groups of the BQTC ligand to the zinc ion is a key feature. In the FT-IR spectrum, the characteristic stretching vibration of the deprotonated carboxylate group (COO-) is expected to be a prominent feature. The vibrational frequencies of the biquinoline ring system also provide a fingerprint for the ligand's structure within the complex.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the dried Zn(BQTC) powder is mixed with potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational bands of the carboxylate and biquinoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the BQTC ligand and confirming the formation of the Zn(BQTC) complex in solution. The chemical shifts of the protons and carbons in the biquinoline rings will be influenced by the coordination to the zinc ion. Due to the diamagnetic nature of the Zn(II) ion, sharp NMR signals are expected.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the Zn(BQTC) complex are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the complex.

Biological Activity: DNA Damage and Apoptosis

Zn(BQTC) is recognized as a potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This activity is believed to be the primary mechanism behind its anticancer effects. By causing severe damage to DNA, Zn(BQTC) triggers a cascade of cellular events that ultimately lead to programmed cell death, or apoptosis.

Signaling Pathway of Zn(BQTC)-Induced Apoptosis

The DNA damage inflicted by Zn(BQTC) activates cellular stress responses, a key component of which is the tumor suppressor protein p53. The following diagram illustrates the proposed signaling pathway:

Workflow for Investigating Zn(BQTC)-Induced Apoptosis:

Conclusion

The spectroscopic analysis of Zn(BQTC) provides a critical foundation for understanding its structure, properties, and biological activity. While foundational work has been done to characterize its synthesis and fluorescence, a more detailed quantitative spectroscopic investigation is warranted to fully unlock its potential as a therapeutic agent. The elucidation of its precise mechanism of action in inducing apoptosis through DNA damage highlights its promise in cancer therapy and provides a clear path for future research and development. This guide serves as a starting point for researchers dedicated to advancing our knowledge of this intriguing molecule.

References

Unraveling the Electrochemical Landscape of Zn(BQTC): A Technical Guide

An in-depth exploration of the electrochemical characteristics, experimental methodologies, and underlying mechanisms of the metal-organic framework Zn(BQTC) is currently unavailable due to the inability to identify the specific ligand represented by the acronym "BQTC."

Extensive searches for "Zn(BQTC)" and the "BQTC" ligand have not yielded a definitive identification of the chemical structure of the organic linker. In the field of metal-organic frameworks (MOFs), precise nomenclature is crucial for identifying and researching specific materials. Without the full chemical name or structure of the "BQTC" ligand, a comprehensive and accurate technical guide on the electrochemical properties of the corresponding zinc-based MOF cannot be compiled.

The electrochemical behavior of a MOF is intrinsically linked to the chemical nature of both its metal nodes and its organic linkers. The ligand's electronic properties, redox activity, and its influence on the coordination environment of the zinc metal centers are all critical factors that would be central to any discussion of the material's electrochemical characteristics.

Researchers, scientists, and drug development professionals interested in the electrochemical properties of zinc-based MOFs are encouraged to consult literature for specific, well-defined materials. Key areas of investigation for any given MOF would typically include:

-

Cyclic Voltammetry (CV): To probe the redox behavior of the metal centers and organic linkers.

-

Electrochemical Impedance Spectroscopy (EIS): To understand charge transfer kinetics and interfacial properties.

-

Conductivity Measurements: To determine the material's ability to transport charge.

-

Electrocatalytic Activity: To assess its potential for catalyzing specific electrochemical reactions.

For progress to be made on this topic, the precise identity of the "BQTC" ligand is required. Once the full name or structure of the ligand is known, a thorough literature search can be conducted to gather the necessary information to create the requested in-depth technical guide.

Unveiling the Potential of Zinc-Based Tetracarboxylate Metal-Organic Frameworks: A Technical Review

An in-depth exploration of the synthesis, structure, and applications of porous crystalline materials analogous to the conceptual Zn(BQTC), tailored for researchers, scientists, and drug development professionals.

Executive Summary

The term "Zn(BQTC)" presents a notable ambiguity in scientific literature, referring to both a small molecule DNA inhibitor and, conceptually, a metal-organic framework (MOF) composed of zinc nodes and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H4TCPB) linkers. This technical guide clarifies this discrepancy and focuses on the latter, a promising, albeit not yet explicitly named, class of zinc-based tetracarboxylate MOFs. While a MOF precisely designated "Zn(BQTC)" with the H4TCPB linker is not prominent in existing literature, extensive research into analogous structures, particularly those utilizing the 1,2,4,5-benzenetetracarboxylic acid (H4BTEC) linker, provides a robust foundation for understanding their potential. These materials are emerging as highly versatile platforms for applications ranging from drug delivery to catalysis, owing to their tunable porosity, high surface area, and the inherent biocompatibility of zinc. This document provides a comprehensive review of the synthesis, structural characteristics, and functional applications of these zinc-based tetracarboxylate MOFs, supported by detailed experimental protocols and quantitative data.

Introduction: The Promise of Zinc-Based Polytopic Carboxylate MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for precise control over pore size, surface area, and chemical functionality, making them ideal candidates for a wide array of applications.[1] Zinc, as a biocompatible and earth-abundant metal, is a particularly attractive metallic node for MOFs intended for biomedical applications. When combined with polytopic carboxylate linkers, such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene or 1,2,4,5-benzenetetracarboxylic acid, the resulting frameworks can exhibit high porosity and stability, crucial for applications in drug delivery and catalysis.[2]

Synthesis and Structure of Zinc-Tetracarboxylate MOFs

The synthesis of zinc-based MOFs with tetracarboxylate linkers is most commonly achieved through solvothermal methods.[3] This technique involves heating a solution of a zinc salt (e.g., zinc nitrate) and the organic linker in a high-boiling point solvent, typically N,N-dimethylformamide (DMF), in a sealed vessel.[4] The choice of solvent, temperature, reaction time, and the use of modulators can influence the resulting crystal structure and morphology.[5]

A notable example involves the synthesis of four novel Zn(II)-MOFs using 1,2,4,5-benzenetetracarboxylic acid (H4BTEC) and various N-containing co-ligands. These structures showcase the versatility of the Zn-BTEC system, resulting in frameworks with dimensionalities ranging from 2D sheets to complex 3D networks.[6]

Structural Characteristics

The coordination of zinc ions with the carboxylate groups of the tetracarboxylate linkers leads to the formation of diverse secondary building units (SBUs) and, consequently, a variety of network topologies. The resulting structures can feature well-defined pores and channels, which are critical for their function in hosting guest molecules.

Table 1: Crystallographic Data for Representative Zinc-Benzenetetracarboxylate MOFs [7][6]

| Compound | Formula | Crystal System | Space Group |

| 1 | {[Zn(L1)(BTEC)0.5]·3.1H2O}n | Monoclinic | P2/c |

| 2 | {[Zn(L2)0.5(BTEC)0.5]·1.5H2O}n | Monoclinic | P21/c |

| 3 | {[Zn2(L3)(BTEC)(H2O)]·H2O}n | Monoclinic | C2/c |

| 4 | {[Zn2(L4)(BTEC)]·H2O}n | Triclinic | P-1 |

L1-L4 represent different pyridylbenzimidazole co-ligands.

Key Applications

The unique structural features of zinc-tetracarboxylate MOFs make them highly promising for several advanced applications, particularly in the fields of drug delivery and catalysis.

Drug Delivery

The high porosity and tunable pore sizes of zinc-based MOFs allow for the encapsulation of therapeutic molecules.[1] The biocompatibility of zinc is a significant advantage for in vivo applications.[8] While specific drug loading data for Zn-H4BTEC or Zn-H4TCPB MOFs is limited, studies on other porous zinc-based MOFs demonstrate their potential as effective drug delivery systems. For instance, ZIF-8, a well-known zinc-based MOF, has shown a high loading capacity for the anticancer drug 5-fluorouracil.[9] The release of the drug can often be triggered by changes in pH, which is a desirable feature for targeted cancer therapy.[9]

Table 2: Drug Loading and Release in Porous Zinc-Based MOFs

| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | Reference |

| ZIF-8 | 5-Fluorouracil | up to 60% | pH-responsive (faster at pH 5.0) | [9] |

| Zn-based MOF | Doxorubicin | 33.74% | pH-sensitive (more at pH 3.8) | [3] |

Catalysis

The high density of active metal sites and the confined pore environments within MOFs can lead to enhanced catalytic activity and selectivity.[10] Zinc-based MOFs have been explored as catalysts for various organic transformations. For example, a zinc-based MOF has been shown to be a reusable heterogeneous catalyst for the synthesis of 5-arylidene malononitrile (B47326) derivatives with excellent yields.[10] The catalytic performance of these materials is influenced by the accessibility of the active sites within the porous framework.

Table 3: Catalytic Performance of Representative Zinc-Based MOFs

| MOF Catalyst | Reaction | Yield (%) | Reusability | Reference |

| Zn-based MOF | Knoevenagel condensation | Excellent | Up to 4 runs | [10] |

| Zn-10%Zr-MOF(300) | Transesterification of DMC | 56.6% (DMC yield) | At least 5 cycles | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of these advanced materials. Below are representative protocols for the solvothermal synthesis of a zinc-tetracarboxylate MOF and a common characterization technique.

Solvothermal Synthesis of a Zinc-Benzenetetracarboxylate MOF

This protocol is adapted from the synthesis of novel Zn(II)-MOFs with 1,2,4,5-benzenetetracarboxylic acid.[6]

Materials:

-

Zinc(II) nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)

-

1,2,4,5-benzenetetracarboxylic acid (H4BTEC)

-

N-containing co-ligand (e.g., a pyridylbenzimidazole derivative)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of Zn(NO3)2·6H2O, H4BTEC, and the N-containing co-ligand is dissolved in a mixture of DMF and deionized water in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120-160 °C) for a designated period (e.g., 72 hours).

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with fresh DMF and water, and dried under vacuum.

Caption: A typical workflow for the solvothermal synthesis of a zinc-tetracarboxylate MOF.

Signaling Pathways and Logical Relationships

The application of these MOFs in drug delivery, particularly for cancer therapy, can be conceptualized as a targeted process. The MOF acts as a carrier to protect the drug until it reaches the tumor microenvironment, which is often characterized by a lower pH. This acidic environment can trigger the degradation of the MOF structure, leading to the release of the encapsulated drug and subsequent therapeutic effects.

References

- 1. sci-rad.com [sci-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Zinc-based metal-organic frameworks as nontoxic and biodegradable platforms for biomedical applications: review study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijraset.com [ijraset.com]

- 11. Engineering the Activity and Stability of the Zn-MOF Catalyst via the Interaction of Doped Zr with Zn - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antiproliferative Power of Zn(BQTC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative effects of Zn(BQTC), a novel bifluorescent Zn(II)-cryptolepine-cyclen complex. Synthesizing the latest research, this document details the compound's potent anticancer activity, elucidates its mechanism of action, and provides comprehensive experimental protocols for replication and further investigation.

Core Findings: Potent and Selective Anticancer Activity

Zn(BQTC) has demonstrated significant and selective antiproliferative effects against cisplatin-resistant lung tumor cells. Its efficacy is highlighted by its low IC50 values against cancer cell lines compared to non-cancerous cells, suggesting a favorable therapeutic window.

Data Presentation: In Vitro Cytotoxicity of Zn(BQTC)

The antiproliferative activity of Zn(BQTC) was assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines after a 6-hour incubation period.

| Cell Line | Description | IC50 of Zn(BQTC) | Selectivity |

| A549R | Cisplatin-resistant human lung adenocarcinoma | 10 nM | Highly Selective |

| A549 | Human lung adenocarcinoma | 11.59 µM | Selective |

| HL-7702 | Normal human liver cell line | > 100 µM | Low Activity |

Table 1: Summary of IC50 values for Zn(BQTC) against various cell lines. Data sourced from Wang ZF, et al., 2022.[1][2]

Mechanism of Action: A Dual Assault on Nuclear and Mitochondrial DNA

Zn(BQTC) exerts its potent antiproliferative effects through a multi-faceted mechanism that targets both nuclear and mitochondrial DNA (nDNA and mtDNA), leading to a cascade of events culminating in apoptotic cell death.[1][2]

DNA Damage: The Initiating Event

As a highly potent inhibitor of both mtDNA and nDNA, Zn(BQTC) causes severe damage to the genetic material within both the nucleus and mitochondria.[1] This genotoxic stress is a critical first step in its anticancer activity. The bifluorescent nature of Zn(BQTC) allows for its visualization within the nucleus and mitochondria of cancer cells, confirming its localization to these key organelles.

Mitochondrial Dysfunction and ATP Depletion

The damage to mtDNA disrupts mitochondrial function, a critical hub for cellular metabolism and energy production. This leads to a significant depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. The loss of ATP further compromises cellular processes and pushes the cell towards apoptosis.

Induction of Apoptosis: The DNA Damage-Induced Signaling Pathway

The extensive DNA damage and mitochondrial dysfunction triggered by Zn(BQTC) activate the DNA damage-induced apoptotic signaling pathway. This intrinsic pathway of programmed cell death is a crucial mechanism for eliminating cells with irreparable genetic damage, thereby preventing the proliferation of cancerous cells. While the precise molecular players in the Zn(BQTC)-induced apoptotic cascade are still under full investigation, the general pathway is understood to involve the activation of a series of proteins that execute the apoptotic program.

Visualizing the Molecular Cascade

To better understand the complex interplay of events initiated by Zn(BQTC), the following diagrams illustrate the key pathways and experimental workflows.

Signaling Pathway of Zn(BQTC)-Induced Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc-Based Metal-Organic Frameworks for Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis, characterization, and application of two widely studied zinc-based metal-organic frameworks (MOFs), Zeolitic Imidazolate Framework-8 (ZIF-8) and Metal-Organic Framework-5 (MOF-5), in the context of drug delivery research.

Introduction

Zinc-based metal-organic frameworks are a class of porous materials constructed from zinc ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, biocompatibility, and biodegradability make them excellent candidates for drug delivery systems.[1][2] ZIF-8 and MOF-5 are benchmark materials in this field, known for their distinct structures and properties that lend themselves to the encapsulation and controlled release of therapeutic agents.[1][3] ZIF-8, in particular, is recognized for its pH-sensitive degradation, making it suitable for targeted drug release in acidic tumor microenvironments.[1]

Data Presentation

The following tables summarize the key quantitative data for ZIF-8 and MOF-5, providing a basis for comparison and experimental planning.

Table 1: Physicochemical Properties of ZIF-8 and MOF-5

| Property | ZIF-8 | MOF-5 | Reference |

| BET Surface Area (m²/g) | 1300 - 1932 | 921 - 3465.9 | |

| Pore Volume (cm³/g) | 0.28 - 0.54 | 0.92 - 1.40 | |

| Pore Size (nm) | ~1.16 | ~1.2 | |

| Particle Size (nm) | 40 - 200 | 100 - 500 |

Table 2: Drug Loading and Release Characteristics

| Parameter | ZIF-8 | MOF-5 | Reference |

| Model Drug | Doxorubicin (DOX) / Curcumin | Oridonin | |

| Drug Loading Capacity (wt%) | ~15-20 (DOX) / 12.93 (Curcumin) | 52.86 | |

| Drug Release Profile | pH-responsive | Sustained release | |

| Release at pH 5.5 (72h) | ~62.69% (Curcumin) | Not applicable | |

| Release at pH 7.4 (72h) | ~33.59% (Curcumin) | ~87% (60h) |

Experimental Protocols

Protocol 1: Synthesis of ZIF-8 Nanoparticles (Room Temperature Method)

This protocol describes a facile and reproducible method for the synthesis of ZIF-8 nanoparticles at room temperature, suitable for encapsulating therapeutic molecules.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-methylimidazole (B133640) (Hmim)

-

Methanol (B129727) (MeOH)

-

Deionized water

Procedure:

-

Solution A Preparation: Dissolve 1.468 g of zinc nitrate hexahydrate in 100 mL of methanol.

-

Solution B Preparation: Dissolve 1.620 g of 2-methylimidazole in 100 mL of methanol.

-

Reaction: While stirring vigorously, rapidly add Solution B to Solution A. A milky white suspension will form immediately.

-

Aging: Continue stirring the suspension at room temperature for 1 hour.

-

Isolation: Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Washing: Wash the product three times with fresh methanol to remove any unreacted precursors.

-

Drying: Dry the final product in a vacuum oven at 70°C for 12 hours.

Protocol 2: Solvothermal Synthesis of MOF-5

This protocol details the solvothermal synthesis of MOF-5, a highly porous crystalline material.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Mixture: In a 250 mL beaker, dissolve 6.48 g of zinc nitrate hexahydrate and 1.188 g of terephthalic acid in 180 mL of DMF.

-

Stirring: Stir the mixture using a magnetic stirrer for 30 minutes until a homogeneous solution is formed.

-

Solvothermal Reaction: Transfer the solution to a 250 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

-

Cooling: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the crystals with fresh DMF and then with chloroform to remove residual DMF and unreacted linkers.

-

Activation: Activate the MOF-5 by heating under vacuum at 150°C for 8 hours to remove the solvent molecules from the pores.

Protocol 3: Characterization of ZIF-8 and MOF-5

1. Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystalline structure and phase purity of the synthesized MOFs.

-

Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer.

-

Expected Results: The obtained diffraction pattern should match the simulated or reference patterns for ZIF-8 and MOF-5.

2. Scanning Electron Microscopy (SEM):

-

Purpose: To investigate the morphology and particle size of the MOF crystals.

-

Procedure: A small amount of the MOF powder is mounted on an SEM stub using carbon tape and sputter-coated with a thin layer of gold or palladium.

-

Expected Results: ZIF-8 typically exhibits a rhombic dodecahedral morphology with a particle size in the nanometer range. MOF-5 forms cubic crystals.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the coordination between the metal ions and the organic linkers.

-

Procedure: A small amount of the MOF powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

-

Expected Results: The spectra should show the characteristic vibrational bands of the organic linker and shifts in the carboxylate or imidazole (B134444) bands upon coordination to the zinc ions.

4. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the MOFs and to confirm the removal of solvent molecules after activation.

-

Procedure: A small amount of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate.

-